2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 3-(2,4-dichlorophenoxy)propyl chain attached to the 1,2,4-triazole core and an N-(4-fluorophenyl)acetamide moiety. The propyl linker between the triazole and dichlorophenoxy groups adds conformational flexibility, which could influence target binding compared to rigid analogs .
Properties
IUPAC Name |
2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2FN4O2S/c26-17-8-13-22(21(27)15-17)34-14-4-7-23-30-31-25(32(23)20-5-2-1-3-6-20)35-16-24(33)29-19-11-9-18(28)10-12-19/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFPLODRQSJYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CCCOC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a novel chemical entity with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to consolidate existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H21Cl2FN4O2S
- Molecular Weight : 531.43 g/mol
- CAS Number : Not specified in the sources
The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. It is hypothesized to inhibit certain enzymes and receptors involved in cell proliferation and survival. The triazole moiety is particularly noted for its role in modulating various biological targets.
Biological Activity Overview
-
Anticancer Properties
- Studies indicate that compounds with similar structural features exhibit significant anticancer activity. The triazole ring has been linked to the inhibition of tumor growth and induction of apoptosis in cancer cells.
- A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results showed that compounds with triazole structures demonstrated promising inhibitory effects on cancer cell viability .
-
Antimicrobial Activity
- The presence of the dichlorophenoxy group suggests potential antimicrobial properties. Compounds containing similar moieties have been shown to possess antibacterial and antifungal activities.
- In vitro assays demonstrated that derivatives of this compound could inhibit the growth of various pathogenic bacteria, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Enzyme Inhibition
Case Study 1: Anticancer Screening
In a study conducted by Fayad et al., a drug library was screened for anticancer properties using multicellular spheroids. The results indicated that compounds structurally related to 2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide exhibited significant cytotoxicity against various cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial potential of triazole derivatives revealed that compounds similar to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Data Tables
Scientific Research Applications
Biological Applications
The compound exhibits various biological activities that make it a candidate for drug development:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including those similar to 2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide, show promising antimicrobial properties. Triazoles are known to inhibit the growth of fungi and bacteria by interfering with their biosynthetic pathways. A study highlighted the effectiveness of triazole derivatives against Mycobacterium tuberculosis, suggesting potential for further exploration in treating resistant strains of tuberculosis .
Anticancer Potential
Triazole-containing compounds have been investigated for their anticancer properties. The structural similarity to known anticancer agents allows for the exploration of 2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide in cancer therapy. Preliminary studies suggest that modifications in the triazole ring can enhance cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
Some derivatives of triazole compounds exhibit anti-inflammatory properties through inhibition of specific enzymes involved in inflammatory pathways. The compound's structure may allow it to act as an inhibitor of lipoxygenase pathways, which are critical in inflammatory responses .
Agricultural Applications
The compound's unique structure also positions it as a potential agrochemical:
Fungicide Development
Given its triazole component, there is potential for application as a fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. Research into the efficacy of similar compounds has shown that they can effectively inhibit fungal pathogens while being less toxic to plants .
Synthesis and Modification
The synthesis of 2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves several steps that can be optimized for yield and purity. The ability to modify the side chains and functional groups allows for the design of analogs with enhanced biological activity or reduced toxicity.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Antitubercular Activity : A study demonstrated that derivatives with triazole moieties exhibited significant antitubercular activity with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL against M. tuberculosis H37Rv .
- Cytotoxicity Tests : In vitro tests on various cancer cell lines have shown that certain modifications to the triazole structure can lead to increased cytotoxicity, highlighting the need for further research into structure-activity relationships (SARs) .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Triazole Core
The triazole ring’s substituents critically influence physicochemical and biological properties. Key analogs include:
: Substituents: 4-tert-butylphenyl and 4-methoxyphenyl.
- Substituents: 4-chlorophenyl and 4-methylphenyl.
- Impact: Chlorine’s electronegativity may strengthen hydrophobic interactions, whereas the methyl group offers moderate lipophilicity without steric hindrance .
: Substituents: Ethyl and thiophen-2-yl.
Acetamide Moiety Modifications
Variations in the acetamide’s aryl group affect pharmacokinetics:
: Substituent: 4-(dimethylamino)phenyl.
- Substituent: 2-methyl-5-nitrophenyl.
- Impact: The nitro group is electron-withdrawing, which could destabilize the acetamide bond but improve target affinity .
- Substituent: 3,4-difluorophenyl.
- Impact: Fluorine atoms increase electronegativity and resistance to cytochrome P450-mediated metabolism .
The target compound ’s 4-fluorophenyl group balances metabolic stability and moderate lipophilicity, a feature shared with FDA-approved fluorinated drugs.
Data Tables of Key Compounds
*Calculated using molecular formulas from evidence.
Research Findings and Implications
Lipophilicity vs.
Metabolic Stability: Fluorine on the acetamide moiety (target compound, ) may reduce oxidative metabolism, extending half-life compared to nitro- or amino-substituted analogs .
Synthetic Feasibility :
- Yields for triazole-acetamide derivatives in the evidence range from 47% () to 67% (), suggesting the target compound’s synthesis may require optimized conditions .
Hypothesized Bioactivity :
- The flexible propyl linker in the target compound could allow adaptive binding to enzymes or receptors, whereas rigid analogs (e.g., ) may exhibit lower conformational compatibility .
Q & A
Q. What are the recommended strategies for optimizing the synthesis of this triazole-based acetamide derivative?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to facilitate nucleophilic substitution at the triazole sulfanyl group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Intermediate Characterization : Monitor reactions via TLC and confirm intermediates using H NMR (e.g., triplet for propyl chain at δ 1.8–2.2 ppm) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of the compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify substitution patterns (e.g., aromatic protons from 2,4-dichlorophenoxy at δ 7.2–7.8 ppm) and acetamide carbonyl at ~168 ppm .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and identify byproducts .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Q. How should researchers design initial biological activity screening assays for this compound?
- Methodological Answer :
- In Vitro Assays : Prioritize enzyme inhibition (e.g., cytochrome P450 or kinase assays) due to the triazole moiety’s chelation potential .
- Cell-Based Studies : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC determination. Include a positive control (e.g., doxorubicin) and solvent controls .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfanyl-acetamide group during derivatization?
- Methodological Answer :
- Nucleophilic Substitution : The sulfanyl group acts as a leaving group in SN2 reactions, enabling alkylation or arylation. Kinetic studies (e.g., varying nucleophile concentration) can map reaction order .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers for substitution at the triazole vs. acetamide sites .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the 2,4-dichlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate lipophilicity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify interactions with target proteins (e.g., EGFR or tubulin) .
- Data Correlation : Plot logP values against IC data to assess hydrophobicity-activity relationships .
Q. How should contradictory data in biological assays (e.g., varying IC across studies) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity results using both ATP-based luminescence and trypan blue exclusion assays .
- Batch Analysis : Compare purity levels (via HPLC) across experimental replicates to rule out impurity-driven variability .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., triazole derivatives with fluorophenyl groups) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
